molecular formula C5H2BrClINO2S B14847248 6-Bromo-4-iodopyridine-2-sulfonyl chloride

6-Bromo-4-iodopyridine-2-sulfonyl chloride

Cat. No.: B14847248
M. Wt: 382.40 g/mol
InChI Key: MUAPPFOEQPVKRB-UHFFFAOYSA-N
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Description

6-Bromo-4-iodopyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C5H2BrClINO2S and a molecular weight of 382.40 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine, iodine, and sulfonyl chloride groups in its structure makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-iodopyridine-2-sulfonyl chloride typically involves the halogenation of pyridine derivatives followed by sulfonylation. . The reaction conditions often involve the use of halogenating agents such as bromine and iodine, and sulfonylating agents like chlorosulfonic acid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-iodopyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include sulfonamides and sulfonate esters.

    Coupling Reactions: Products are often biaryl compounds.

    Oxidation and Reduction: Products vary depending on the specific reaction conditions.

Scientific Research Applications

6-Bromo-4-iodopyridine-2-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used to modify biomolecules for studying biological processes.

    Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-4-iodopyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to participate in cross-coupling reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, while the bromine and iodine atoms facilitate coupling reactions through palladium-catalyzed mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4-iodopyridine-2-sulfonyl chloride is unique due to the presence of both bromine and iodine atoms, which enhance its reactivity in cross-coupling reactions. The sulfonyl chloride group further adds to its versatility as a synthetic intermediate.

Properties

Molecular Formula

C5H2BrClINO2S

Molecular Weight

382.40 g/mol

IUPAC Name

6-bromo-4-iodopyridine-2-sulfonyl chloride

InChI

InChI=1S/C5H2BrClINO2S/c6-4-1-3(8)2-5(9-4)12(7,10)11/h1-2H

InChI Key

MUAPPFOEQPVKRB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1S(=O)(=O)Cl)Br)I

Origin of Product

United States

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